

Synthesis of Novel 2-Phenylthiophene Derivatives: A Technical Guide for Drug Discovery

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Compound of Interest

Compound Name: 2-Phenylthiophene

Cat. No.: B1362552

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The **2-phenylthiophene** scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique electronic and structural properties allow for diverse functionalization, leading to derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. This technical guide provides an in-depth overview of modern synthetic strategies for novel **2-phenylthiophene** derivatives, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key chemical transformations.

Core Synthetic Strategies and Methodologies

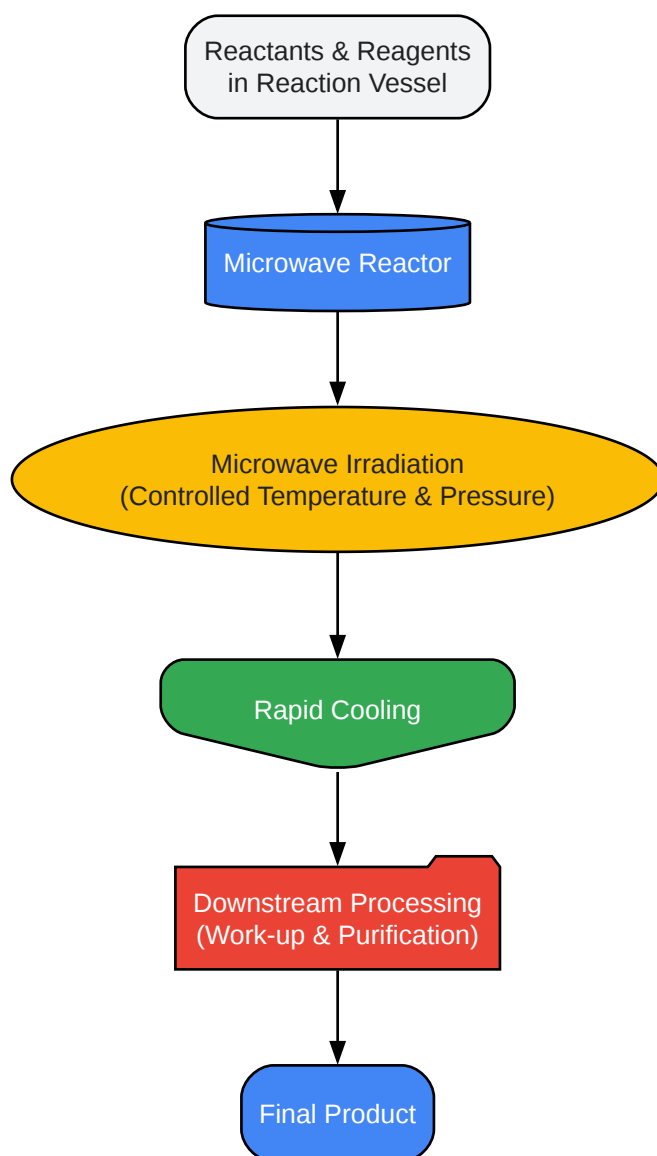
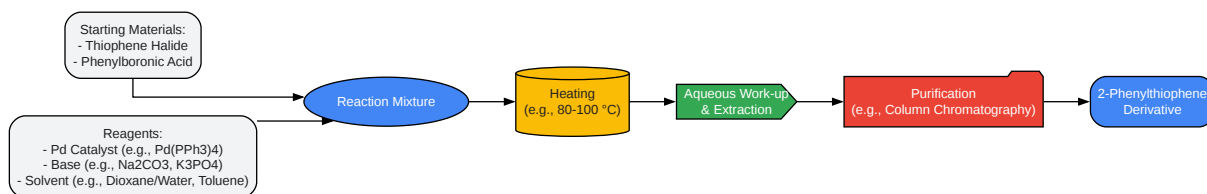
The construction of the **2-phenylthiophene** core and its subsequent derivatization can be achieved through several powerful synthetic methodologies. Recent advancements have focused on improving efficiency, yield, and functional group tolerance, with palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis emerging as particularly prominent techniques.

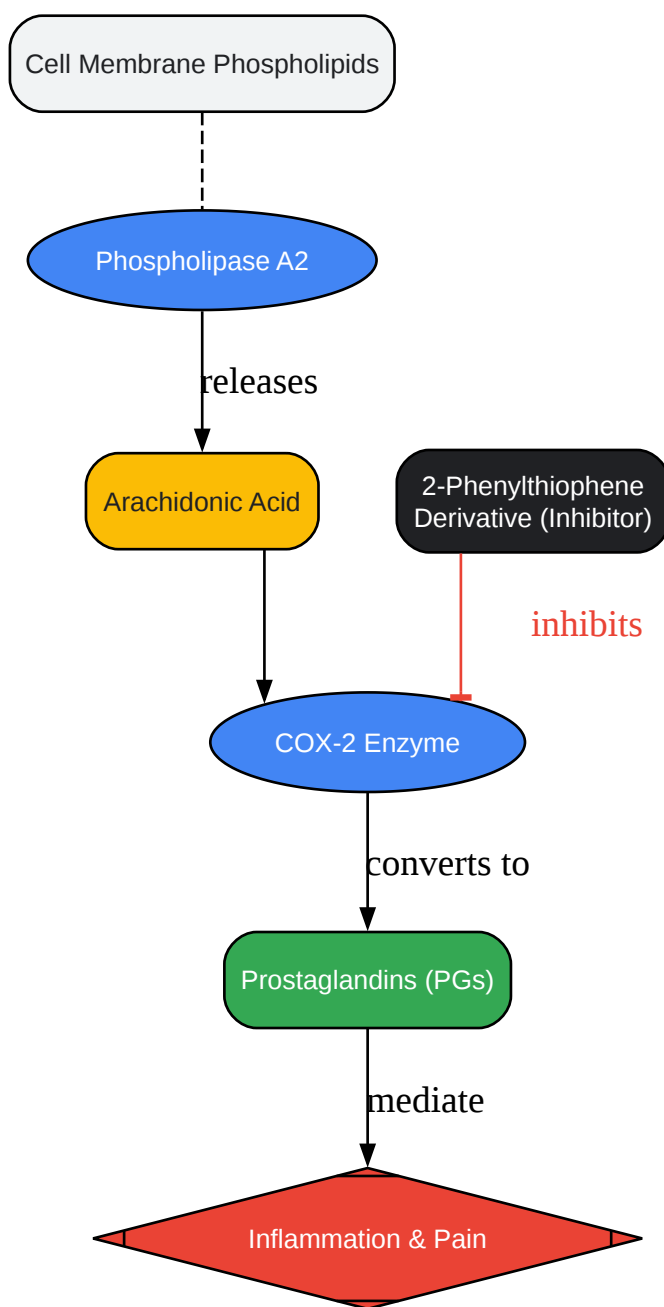
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of the C-C bond between the thiophene and phenyl rings.^{[1][2]} This reaction typically involves the coupling of a

thiophene derivative bearing a halide (commonly bromine) with a phenylboronic acid in the presence of a palladium catalyst and a base.[3][4] The versatility of this method allows for the introduction of a wide array of substituents on both the phenyl and thiophene moieties, making it a highly valuable tool in drug discovery.[1][4]

A general workflow for the Suzuki-Miyaura cross-coupling to synthesize **2-phenylthiophene** derivatives is depicted below.





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